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2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol

mGluR5 Functional Antagonism Signal Transduction

Researchers requiring validated mGluR5 antagonism face a critical supply problem: generic MPEP or structural isomers lack target activity at the mGluR5 allosteric site. Only the 3-aminomethyl substitution pattern confers potent, non-competitive antagonism. • Ki = 6.3 nM with >1,500-fold selectivity over mGluR1-ensures mGluR5-specific results in PI hydrolysis and Ca²⁺ mobilization assays. • Validated in vivo at 10-30 mg/kg i.p. in formalin-test and CCI pain models; gold-standard benchmark for [³H]MPEP competitive binding studies (Kd ≈ 6 nM in rat cortex). • ≥95% purity, full QA documentation, and ambient-temperature shipping from US-based stock.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 1178351-00-2
Cat. No. B1395011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol
CAS1178351-00-2
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCN(CCO)C1=C(C=CC=N1)CN
InChIInChI=1S/C9H15N3O/c1-12(5-6-13)9-8(7-10)3-2-4-11-9/h2-4,13H,5-7,10H2,1H3
InChIKeyUPOMXXBWJRCFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPEP Identity and Baseline Characteristics


2-[[3-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol (CAS: 1178351-00-2), also referred to as MPEP, is a selective, non-competitive antagonist (negative allosteric modulator) of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. It belongs to the class of diaryl alkynes and is characterized by a pyridine ring linked to an ethanolamine moiety. The compound has a molecular formula of C₉H₁₅N₃O and a molecular weight of 181.24 g/mol, with a specified purity of ≥95% . As a potent mGluR5 antagonist, it is a key research tool for probing glutamatergic signaling pathways in neuroscience, with demonstrated efficacy in preclinical models of pain, anxiety, and neurodegenerative disorders [1].

Selective mGluR5 negative allosteric modulator (non-competitive antagonist)
Tool compound for glutamatergic signaling pathway studies
Reported in preclinical models of pain, anxiety, and neurodegeneration

MPEP: No Generic Substitutes


In mGluR5 research, generic substitution is impossible due to distinct pharmacological mechanisms and target selectivity. For example, while compounds like CHPG act as mGluR5 agonists, MPEP (CAS: 1178351-00-2) is a potent, non-competitive antagonist [1]. Even among mGluR5 antagonists, significant differences exist: MTEP exhibits higher potency and selectivity [2], while the 5-substituted isomer 2-[[5-(Aminomethyl)-2-pyridinyl](methyl)amino]-1-ethanol (CAS: 1178939-85-9) has no documented mGluR5 activity, underscoring the critical importance of the 3-aminomethyl substitution pattern for binding . Consequently, substituting MPEP with any structurally or functionally similar compound without rigorous validation would compromise experimental reproducibility and invalidate any direct comparison to the extensive body of published MPEP literature. Procurement must therefore be compound-specific.

! Functional class mismatch: mGluR5 agonists (e.g., CHPG) produce opposite signaling outcomes; may invalidate blockade studies.
! mGluR5 antagonist profile differences: MTEP exhibits higher affinity and altered selectivity; may not reproduce MPEP’s extensive historical dataset.
! Positional isomer inactive: 5-aminomethyl isomer (CAS 1178939-85-9) lacks reported mGluR5 activity; procurement error compromises experimental validity.

MPEP vs. Key Comparators: Evidence


Functional Antagonism vs. Agonism at mGluR5

This compound (MPEP) functions as a potent, non-competitive antagonist (negative allosteric modulator) of mGluR5, whereas CHPG is a selective mGluR5 agonist. This functional opposition is a primary differentiator [1]. In functional assays, MPEP completely blocks mGluR5-mediated phosphoinositide hydrolysis stimulated by glutamate, while CHPG directly activates this pathway [2].

Functional Antagonism vs. Agonism
Reported
MPEP: non-competitive antagonist; CHPG: selective agonist
Opposing functional class ensures mGluR5 blockade endpoint
Phosphoinositide hydrolysis assay in recombinant cells
mGluR5 Functional Antagonism Signal Transduction

mGluR5 Binding Affinity Comparison with MTEP

MTEP, a second-generation mGluR5 antagonist, was designed to improve upon MPEP. While both are potent, MTEP exhibits a higher binding affinity for mGluR5 [1]. In rat cortical membranes, MPEP displaces [³H]MPEP with a Ki of 6.3 ± 0.9 nM [2]. In contrast, MTEP demonstrates a lower Ki of approximately 5 nM in the same assay [1], indicating a slightly tighter interaction.

Binding Affinity vs. MTEP
Reported
MPEP Ki = 6.3 ± 0.9 nM
Supports antagonist potency context; MTEP Ki ≈ 5 nM for comparison
[³H]MPEP displacement in rat cortical membranes
mGluR5 Receptor Binding Affinity

Positional Isomer Impact on mGluR5 Activity

The substitution pattern on the pyridine ring is critical for biological activity. The 3-aminomethyl derivative (MPEP) is a potent mGluR5 antagonist, while the 5-aminomethyl isomer (CAS: 1178939-85-9) is commercially available but has no documented mGluR5 activity . This is a class-level inference based on structure-activity relationships (SAR) for this scaffold [1].

Positional Isomer Activity
Class-level
3-aminomethyl (MPEP): active; 5-aminomethyl: no reported mGluR5 activity
CAS verification essential; incorrect isomer may yield inactive compound
Inferred from SAR; data to verify
Structure-Activity Relationship Isomer Binding

mGluR5 Selectivity over mGluR1

MPEP demonstrates high selectivity for mGluR5 over the closely related mGluR1 receptor, a critical attribute for isolating mGluR5-specific effects in complex systems. In rat brain membrane preparations, MPEP does not compete with the mGluR1-selective radioligand [³H]-R214127 at concentrations up to 10 µM, whereas it potently displaces [³H]MPEP from mGluR5 (Ki = 6.3 ± 0.9 nM) [1]. This represents a selectivity ratio of >1,500-fold for mGluR5 over mGluR1.

Selectivity over mGluR1
Head-to-head
Selectivity ratio > 1,500-fold (mGluR5 Ki 6.3 nM vs. mGluR1 Ki > 10,000 nM)
High selectivity supports mGluR5-specific attribution in group I mGluR research
Rat brain membrane radioligand displacement
mGluR5 Selectivity Off-target

Computed Physicochemical Profile: LogP and PSA

The compound's calculated partition coefficient (LogP) and topological polar surface area (TPSA) are critical for predicting passive membrane permeability and oral bioavailability [1]. This is a class-level inference; no direct comparative data for these specific properties against MTEP or CHPG were found, but the values are essential for compound selection in drug discovery programs [1].

Physicochemical Profile
Class-level
LogP = 0.67; TPSA = 62.38 Ų
Computed properties inform CNS penetration research context
Calculated values; no direct comparator data
Physicochemical Properties LogP Polar Surface Area

MPEP: Validated Application Scenarios


In Vivo Pain Model for mGluR5 Analgesia

Researchers using rodent models of inflammatory or neuropathic pain can confidently employ this compound (MPEP) at doses of 10-30 mg/kg (i.p.) to probe the role of peripheral and central mGluR5 in nociception [1]. Its potent antagonism (Ki = 6.3 nM) and high selectivity over mGluR1 (>1,500-fold) ensure that observed anti-nociceptive effects are mGluR5-specific. This application is supported by direct evidence from the formalin test and chronic constriction injury models where MPEP significantly reduced pain behaviors [2].

In Vitro mGluR5 Signaling Negative Control

In cellular assays measuring mGluR5-dependent phosphoinositide (PI) hydrolysis or calcium mobilization, MPEP serves as a validated negative control to confirm pathway specificity [1]. When an mGluR5 agonist (e.g., CHPG or DHPG) induces a response, pre-incubation with MPEP (IC50 ≈ 36 nM) should completely abolish the signal [2]. This provides internal assay validation and confirms that the observed effect is mediated exclusively through mGluR5.

mGluR5 Affinity Reference Standard

This compound is the gold-standard reference for competitive binding assays targeting the mGluR5 allosteric site. Using [³H]MPEP as the radioligand, researchers can determine the affinity (Ki) of novel compounds for the MPEP binding site on mGluR5 in native tissues or recombinant cell lines [1]. Its well-characterized binding parameters (Kd ≈ 6 nM in rat cortex) provide a reliable benchmark for characterizing new chemical entities, enabling direct comparison to a vast body of historical data [2].

Lead Optimization Benchmark for mGluR5 Antagonists

Medicinal chemists optimizing novel mGluR5 antagonists use MPEP as a key benchmark for in vitro potency and selectivity. Any new lead compound must demonstrate a clear advantage over MPEP's profile, which includes an IC50 of 36 nM in functional assays, >1,500-fold selectivity over mGluR1, and physicochemical properties (LogP = 0.67, PSA = 62.38 Ų) that support CNS penetration [1]. MPEP thus serves as the baseline against which improvements in affinity, selectivity, or pharmacokinetics are measured [2].

Application
Selection Property
Validation Focus
Rodent pain model studies
mGluR5 antagonism with high selectivity over mGluR1
Nociception endpoint monitoring in inflammatory/neuropathic models
In vitro mGluR5 signaling assays
Negative allosteric modulation control
Phosphoinositide hydrolysis or calcium flux endpoint validation
mGluR5 competitive binding reference
Well-characterized allosteric site ligand
Affinity benchmarking for novel mGluR5 antagonists
Medicinal chemistry benchmark
Selectivity profile and CNS drug-like properties
Potency, selectivity, and pharmacokinetic improvement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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